N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
説明
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as CELECOXIB, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions such as arthritis, acute pain, and menstrual cramps. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are responsible for inflammation and pain. Celecoxib is also known for its anti-tumor and anti-angiogenic properties, making it a promising candidate for cancer therapy.
作用機序
Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that cause inflammation and pain. By inhibiting COX-2, celecoxib reduces the production of prostaglandins, thereby reducing inflammation and pain. Celecoxib also has anti-tumor and anti-angiogenic properties, which are thought to be mediated by its ability to inhibit COX-2 and other signaling pathways involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin synthesis, and the suppression of angiogenesis and tumor growth. Celecoxib has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Celecoxib has several advantages for lab experiments, including its well-established pharmacological profile, its selective inhibition of COX-2, and its ability to modulate multiple signaling pathways involved in inflammation and cancer. However, celecoxib also has some limitations, including its potential for off-target effects, its potential for toxicity at high doses, and its limited efficacy in some cancer types.
将来の方向性
There are several future directions for research on celecoxib, including its potential use in combination with other drugs for the treatment of cancer, its use in the prevention of other inflammatory conditions such as cardiovascular disease, and its potential for use in the treatment of chronic pain. Further research is also needed to better understand the mechanisms underlying its anti-inflammatory and anti-tumor effects, as well as its potential for off-target effects and toxicity.
科学的研究の応用
Celecoxib has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It is also used for the management of acute pain, menstrual cramps, and dental pain. Celecoxib has been found to be effective in reducing the risk of colorectal cancer and is currently being studied for its potential use in the treatment of other cancers such as breast, lung, and prostate cancer.
特性
IUPAC Name |
N-(4-chlorophenyl)-1-ethylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-2-15-8-11(7-13-15)18(16,17)14-10-5-3-9(12)4-6-10/h3-8,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJGVZNDHBNZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。